1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a piperazine ring with a propylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 3-fluorophenyl tetrazole.
Alkylation of Piperazine: The piperazine ring is alkylated with a suitable alkylating agent, such as propylsulfonyl chloride, under basic conditions to introduce the propylsulfonyl group.
Coupling Reaction: The final step involves coupling the 3-fluorophenyl tetrazole with the alkylated piperazine. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions:
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, potentially leading to the formation of N-oxides.
Reduction: The tetrazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: The compound can be used as a probe to study receptor-ligand interactions due to its unique structural features.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity. For example, it could act as an antagonist or agonist at certain neurotransmitter receptors.
Pathways Involved: The compound might influence signaling pathways related to inflammation or neurotransmission, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorophenyl)-4-(propylsulfonyl)piperazine: Lacks the tetrazole ring, which may result in different biological activity.
1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and binding properties.
Uniqueness
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the tetrazole and piperazine rings, along with the fluorophenyl and propylsulfonyl groups. This combination of functional groups provides a distinct profile in terms of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O2S/c1-2-10-25(23,24)21-8-6-20(7-9-21)12-15-17-18-19-22(15)14-5-3-4-13(16)11-14/h3-5,11H,2,6-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOHMZYEEHCZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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